molecular formula C7H13NO2 B12835377 Ethyl 2-aminopent-3-enoate

Ethyl 2-aminopent-3-enoate

Cat. No.: B12835377
M. Wt: 143.18 g/mol
InChI Key: MZQVQYYANVDDSP-HWKANZROSA-N
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Description

Ethyl 2-aminopent-3-enoate is an organic compound with the molecular formula C7H13NO2. It is an ester derivative of 2-aminopent-3-enoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-aminopent-3-enoate can be synthesized through several methods. One common approach involves the reaction of 2-aminopent-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of molecular sieves can help in removing water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminopent-3-enoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-oxopent-3-enoic acid.

    Reduction: The major products include ethyl 2-aminopentanol and ethyl 2-aminopentane.

    Substitution: Various substituted esters and amides can be formed depending on the reagents used.

Scientific Research Applications

Ethyl 2-aminopent-3-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2-aminopent-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-aminopent-2-enoate
  • Methyl 2-aminopent-3-enoate
  • Ethyl 2-aminobut-3-enoate

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

ethyl (E)-2-aminopent-3-enoate

InChI

InChI=1S/C7H13NO2/c1-3-5-6(8)7(9)10-4-2/h3,5-6H,4,8H2,1-2H3/b5-3+

InChI Key

MZQVQYYANVDDSP-HWKANZROSA-N

Isomeric SMILES

CCOC(=O)C(/C=C/C)N

Canonical SMILES

CCOC(=O)C(C=CC)N

Origin of Product

United States

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